Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 belongs to the class of benzothiophene derivatives and has been found to have a potent inhibitory effect on the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its pharmacological effects by inhibiting the activity of BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. Inhibition of BTK by Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate results in the suppression of these signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have potent antitumor activity in various preclinical models of B-cell malignancies. It has been found to induce apoptosis and inhibit cell proliferation in B-cell lymphoma cell lines and primary patient samples. Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to inhibit the activation of NF-κB and AKT, which are key signaling pathways that promote cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its potent inhibitory effect on BTK, which makes it a promising therapeutic agent for the treatment of various B-cell malignancies. However, the use of Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in clinical trials may be limited by its potential toxicity and off-target effects. Further studies are needed to evaluate the safety and efficacy of Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in clinical settings.
Orientations Futures
Future research on Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate should focus on the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. The combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and immunomodulatory drugs, may also be explored for the treatment of B-cell malignancies. In addition, the potential applications of BTK inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases, should be further investigated.
Méthodes De Synthèse
The synthesis of Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, including the condensation of 2-aminobenzenethiol with ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, followed by the reaction with 4-methylpiperazine-1-carbothioamide. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to have a potent inhibitory effect on BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.
Propriétés
Formule moléculaire |
C17H25N3O2S2 |
---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
ethyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H25N3O2S2/c1-3-22-16(21)14-12-6-4-5-7-13(12)24-15(14)18-17(23)20-10-8-19(2)9-11-20/h3-11H2,1-2H3,(H,18,23) |
Clé InChI |
QMWQZIAVDPRWMJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)C |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.